

deuruxolitinib preclinical models alopecia areata efficacy

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Compound Focus: Deuruxolitinib

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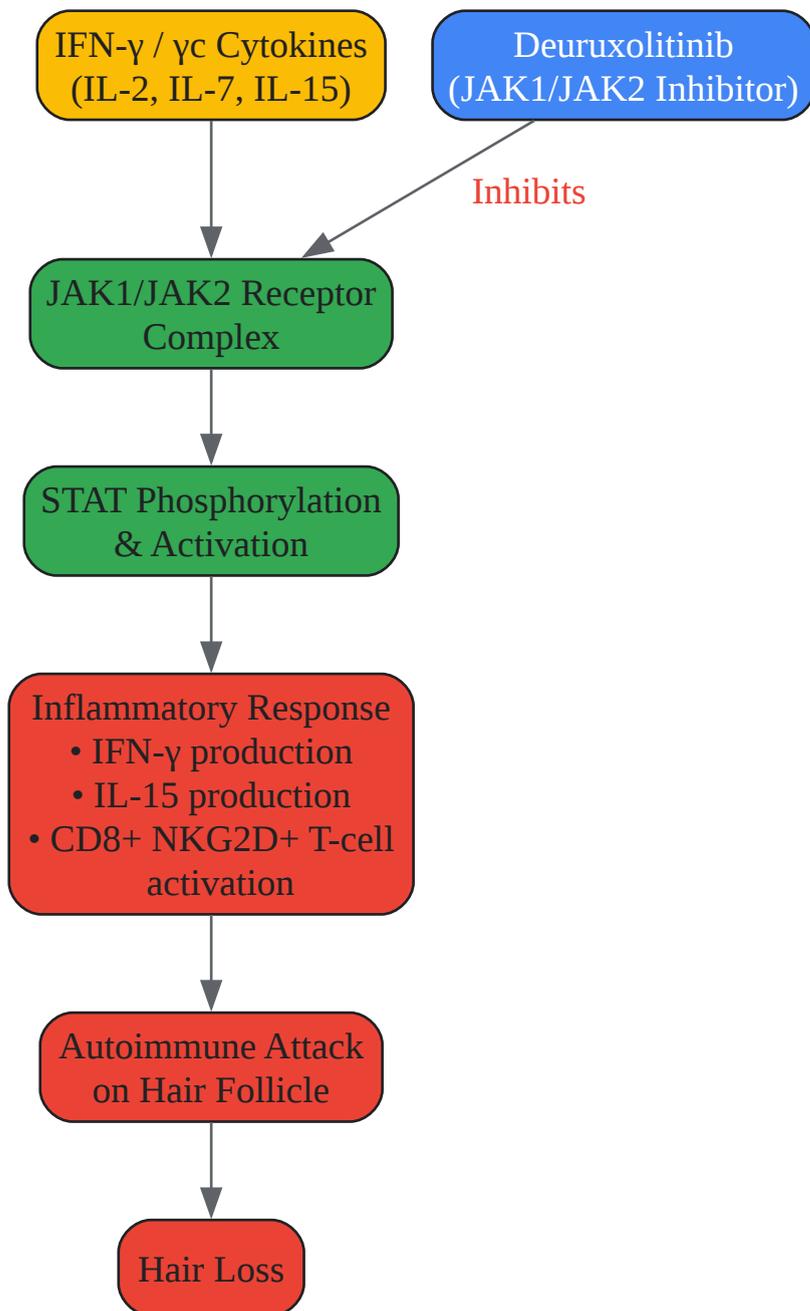
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Mechanism of Action and Pathogenesis

Deuruxolitinib (sold under the brand name **Leqselvi**) is an oral, selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2) [1] [2] [3]. Its therapeutic effect is based on interrupting the JAK-STAT signaling pathway, which is central to the immunopathology of alopecia areata (AA).

The diagram below illustrates the hypothesized mechanism of action of **deuruxolitinib** within the context of AA pathogenesis.



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Figure 1: Proposed mechanism of **deuruxolitinib** in alopecia areata. **Deuruxolitinib** inhibits the JAK-STAT pathway, which is activated by cytokines like IFN- γ , IL-2, IL-7, and IL-15, thereby suppressing the inflammatory cascade that leads to hair follicle attack [1] [4] [2].

Clinical Efficacy Data from Phase 3 Trials

The efficacy of **deuruxolitinib** in humans was established in two pivotal Phase 3 trials, THRIVE-AA1 and THRIVE-AA2, which involved over 1,200 patients with at least 50% scalp hair loss [5]. The table below summarizes key efficacy outcomes at the 24-week mark.

Efficacy Measure	Result at 24 Weeks	Notes & Additional Data
SALT Score Improvement	Mean change from baseline: -47.26 [1]	Measured on the Severity of Alopecia Tool (SALT), where 0=no hair loss, 100=complete hair loss.
Patients achieving $\geq 75\%$ scalp hair regrowth (SALT75)	Relative Risk vs. placebo: 93.66 [1]	Deuruxolitinib 12 mg twice daily showed the highest probability for achieving SALT75 [4].
Patients achieving $\geq 90\%$ scalp hair regrowth (SALT90)	Relative Risk vs. placebo: 65.26 [1]	A significant number of patients achieved high levels of response.
Patients achieving $\geq 80\%$ scalp hair regrowth	29.6% of patients on 8 mg BID vs. <1% on placebo [5]	This was a key endpoint in the Phase 3 clinical program.
Patient-Reported Satisfaction (SPRO)	Significant improvement [1]	Many patients experienced a >2 point improvement in the Hair Satisfaction Participant Reported Outcome (SPRO).

A 2025 network meta-analysis compared various JAK inhibitors and ranked **deuruxolitinib** 12 mg twice daily as the most effective monotherapy for achieving stringent endpoints like **SALT score ≤ 10** [6].

Safety and Tolerability Profile

The safety profile of **deuruxolitinib** is similar to other drugs in its class. It carries a **boxed warning** for serious infections, malignancies, major adverse cardiovascular events, thrombosis, and increased all-cause mortality, based on a study of another JAK inhibitor in rheumatoid arthritis patients [5] [3].

The table below summarizes commonly observed adverse events and laboratory abnormalities.

Category	Most Common Adverse Events ($\geq 1\%$)	Laboratory Abnormalities & Key Risks
General	Headache (12.4%), Acne (10%), Nasopharyngitis (8.1%), Fatigue, Weight Gain [5] [2]	Elevated Creatine Phosphokinase (CPK) (5.3%), Hyperlipidemia (5.8%) [5] [2]
Hematological	-	Lymphopenia, Anemia (2%), Neutropenia (1.3%), Thrombocytosis [2] [3]
Infections	Herpes infections (e.g., simplex, zoster), Skin and soft tissue infections [2] [3]	Serious infection rate was low (0.6%); no TB reactivation observed in trials [2].

Research and Development Considerations

- **Metabolism and Drug Interactions:** **Deuruxolitinib** is primarily metabolized in the liver by the **CYP2C9** enzyme. The US prescribing label recommends **baseline CYP2C9 genotyping** and advises against use in poor metabolizers or with concurrent strong or moderate CYP2C9 inhibitors [7] [2].
- **Comparative Efficacy:** While head-to-head trials are lacking, network meta-analyses suggest that **deuruxolitinib**, particularly the 12 mg dose, ranks highly among JAK inhibitors for efficacy in moderate-to-severe alopecia areata [4] [6].
- **Monitoring Requirements:** Standard monitoring for oral JAK inhibitors is recommended, including a complete blood count (CBC), comprehensive metabolic panel (including liver enzymes), lipid panel, and screening for viral hepatitis and tuberculosis prior to and during treatment [2].

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